3-(4-bromophenyl)-7,9-dimethyl-1-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a complex organic compound belonging to the class of triazino derivatives. This compound features a unique structure characterized by a fused triazine and purine framework, which is significant in medicinal chemistry due to its potential biological activities. The compound's molecular formula is , and it has a molecular weight of approximately 366.4 g/mol.
The compound can be synthesized through various organic reactions involving specific precursors and reagents. It is often studied for its biological properties and potential applications in pharmaceuticals.
This compound is classified as a triazino[3,4-f]purine derivative. It exhibits features common to heterocyclic compounds, which are known for their diverse biological activities.
The synthesis of 3-(4-bromophenyl)-7,9-dimethyl-1-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves multi-step organic reactions. Key steps include:
Common reagents used in these reactions include:
The reaction conditions typically require precise control over temperature and pressure to optimize yield and purity.
The molecular structure of 3-(4-bromophenyl)-7,9-dimethyl-1-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione can be represented using various chemical notation systems:
InChI=1S/C19H22N6O2/c1-4-5-11-13-14(12-9-7-6-8-10-12)21-22-18-20-16-15(25(13)18)17(26)24(3)19(27)23(16)2/h6-10,13H,4-5,11H2,1-3H3,(H,20,22)
CCCCC1C(=NNC2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC=CC=C4
The structural data indicate a complex arrangement of atoms with multiple functional groups contributing to its chemical behavior.
3-(4-bromophenyl)-7,9-dimethyl-1-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione can undergo several chemical reactions:
Common reagents and conditions for these reactions include:
Careful control of reaction conditions (temperature and solvent choice) is crucial for achieving desired outcomes.
The mechanism by which 3-(4-bromophenyl)-7,9-dimethyl-1-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione exerts its biological effects involves interaction with specific molecular targets within cells. This may include:
Ongoing research aims to elucidate the exact pathways involved in its action.
Key physical properties include:
Relevant chemical properties include:
Additional analyses such as melting point determination and spectral analysis (NMR and IR spectroscopy) provide insights into the compound's characteristics.
The potential applications of 3-(4-bromophenyl)-7,9-dimethyl-1-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione are primarily in the field of medicinal chemistry. It may serve as a lead compound for developing new pharmaceuticals targeting various diseases due to its unique structure and biological activity profile. Further research could explore its efficacy against specific targets in cancer therapy or other therapeutic areas.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8